N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide
Description
Properties
Molecular Formula |
C29H28N4O4 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C29H28N4O4/c1-5-18-6-10-21(11-7-18)33-29(35)23-16-30-24-12-8-20(14-22(24)27(23)32-33)28(34)31-17(2)19-9-13-25(36-3)26(15-19)37-4/h6-17,32H,5H2,1-4H3,(H,31,34) |
InChI Key |
SEHOYAJIRVAKTA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NC(C)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazoloquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazoloquinoline core.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a Friedel-Crafts alkylation reaction, using a suitable catalyst such as aluminum chloride.
Attachment of the Ethylphenyl Group: The ethylphenyl group is attached via a nucleophilic substitution reaction, often using a halogenated precursor and a strong base.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, using an appropriate amine and coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated precursors, strong bases (e.g., sodium hydride), and catalysts (e.g., palladium on carbon).
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazoloquinoline Cores
- N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide (): This analogue differs in the substitution pattern of the methoxyphenyl group (2,4-dimethoxy vs. 3,4-dimethoxy) and the linker (methyl vs. ethyl). The 3,4-dimethoxy substitution in the target compound may improve lipophilicity and membrane permeability compared to the 2,4-isomer .
- 7-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-4-(4-methylsulfanylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide (): This compound shares the 3,4-dimethoxyphenyl group but replaces the pyrazoloquinoline core with a tetrahydroquinoline scaffold. The addition of a methylsulfanyl group may enhance metabolic stability but reduce solubility (molecular weight: 554.7 vs. ~550–600 estimated for the target compound) .
Functional Group Variations
- N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide (): This compound replaces the pyrazoloquinoline core with a triazole-linked quinoline. However, the 4-methoxyphenyl group retains aromatic interactions similar to the target compound’s 3,4-dimethoxyphenyl moiety .
Physicochemical and Pharmacological Data Comparison
*Note: Molecular formula and weight for the target compound are inferred from structural analogues due to incomplete data in the evidence.
Research Findings and Limitations
- : Demonstrates that methylsulfanyl and tetrahydroquinoline modifications alter solubility and metabolic stability, suggesting trade-offs for the target compound’s design .
- : Supports the role of methoxyphenyl groups in enhancing aromatic stacking interactions, a feature critical for the target compound’s hypothesized mechanism .
Key Limitations :
- No direct pharmacological data (e.g., IC₅₀, binding assays) for the target compound are available in the evidence.
Biological Activity
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound's structure consists of a pyrazoloquinoline core substituted with various functional groups that are believed to contribute to its biological properties. The presence of methoxy and ethyl groups suggests potential interactions with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that similar compounds can inhibit specific enzymes related to cancer progression and inflammation.
- Receptor Interaction : The compound may interact with various receptors involved in cellular signaling pathways, including those related to apoptosis and cell proliferation.
- Antioxidant Activity : Preliminary data suggest that it may exhibit antioxidant properties, potentially protecting cells from oxidative stress.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Anticancer Activity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For example, the compound showed significant inhibition of cell growth in breast cancer (MCF-7) and colon cancer (HT-29) models.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
- Study on Anticancer Properties : A recent study screened a library of compounds for their effects on multicellular tumor spheroids. This compound was identified as a promising candidate due to its potent anticancer activity against multiple cell lines and favorable selectivity profiles .
- Inflammation Model : In a controlled experiment using an induced inflammation model in rats, the administration of the compound resulted in a significant reduction in inflammatory cytokines compared to control groups. This suggests its potential utility in treating conditions characterized by chronic inflammation.
Q & A
Q. How can computational modeling predict off-target effects of this compound?
- Methodology :
- Perform pharmacophore screening against databases like ChEMBL or PubChem to identify potential off-targets (e.g., cytochrome P450 isoforms) .
- Validate predictions with thermal shift assays (TSA) to detect protein-ligand binding in cell lysates .
Troubleshooting & Technical Challenges
Q. What steps mitigate low yields in the final cyclization step?
Q. How to address discrepancies between in vitro and in vivo efficacy data?
- Methodology :
- Assess metabolic stability in liver microsomes (e.g., human CYP3A4/2D6 isoforms).
- Use PET imaging with radiolabeled analogs (e.g., ¹⁸F-ethyl group) to quantify tissue distribution and target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
